molecular formula C14H14O6S B12555663 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate CAS No. 192061-25-9

2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate

Cat. No.: B12555663
CAS No.: 192061-25-9
M. Wt: 310.32 g/mol
InChI Key: FONHBLNENZYORL-UHFFFAOYSA-N
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Description

2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is an organic compound with the molecular formula C14H14O6S It is characterized by the presence of an oxolane ring substituted with a phenylsulfanyl group and two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Amides, esters.

Scientific Research Applications

2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxolane ring and acetate groups may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-3-(phenylsulfanyl)oxolane-3,4-diyl diacetate is unique due to its specific structural features, such as the oxolane ring and phenylsulfanyl group, which confer distinct chemical and biological properties

Properties

CAS No.

192061-25-9

Molecular Formula

C14H14O6S

Molecular Weight

310.32 g/mol

IUPAC Name

(4-acetyloxy-5-oxo-4-phenylsulfanyloxolan-3-yl) acetate

InChI

InChI=1S/C14H14O6S/c1-9(15)19-12-8-18-13(17)14(12,20-10(2)16)21-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

FONHBLNENZYORL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(=O)C1(OC(=O)C)SC2=CC=CC=C2

Origin of Product

United States

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